

M7583 Kinase Selectivity Profile: A Technical Overview

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Compound of Interest

Compound Name: M7583

Cat. No.: B1574650

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Introduction

M7583 is a potent and selective inhibitor of Bruton's tyrosine kinase (Btk), a critical component of the B-cell receptor (BCR) signaling pathway. Its efficacy in preclinical models of autoimmune diseases has been attributed to its targeted inhibition of Btk. However, a comprehensive understanding of its selectivity profile against a broader range of kinases is essential for predicting potential off-target effects and ensuring a favorable safety profile. This technical guide provides an in-depth analysis of the kinase selectivity of **M7583**, presenting available quantitative data, outlining the methodologies used for its characterization, and visualizing the signaling pathways of key off-target kinases.

Kinase Selectivity Data

The kinase selectivity of **M7583** was primarily determined through a comprehensive screen against a panel of kinases. The following table summarizes the key findings, focusing on kinases that exhibited significant inhibition.

Target Kinase	Assay Type	M7583 Concentration	% Inhibition	Reference
Primary Target				
Btk	Biochemical Assay	1 μ M	>95% (inferred)	[1]
Off-Target Kinases (>50% Inhibition)				
ZAP-70	Millipore Kinase Profiler	1 μ M	>50%	[1]
Blk	Millipore Kinase Profiler	1 μ M	>50%	[1]
Bmx	Millipore Kinase Profiler	1 μ M	>50%	[1]
Txk	Millipore Kinase Profiler	1 μ M	>50%	[1]
Itk	Millipore Kinase Profiler	1 μ M	>50%	[1]
SGK	Millipore Kinase Profiler	1 μ M	>50%	[1]

Note: The exact percentage of inhibition for the off-target kinases is not publicly available and is stated as greater than 50% as reported in the source.

Experimental Protocols

A multi-faceted approach was employed to characterize the selectivity and specificity of **M7583**, utilizing both biochemical and cell-based assays.

Millipore Kinase Profiler Screen

The primary assessment of **M7583**'s kinase selectivity was conducted using the Millipore Kinase Profiler service. This platform provides a broad-panel screening of a compound against a large number of purified kinases to identify potential off-target interactions.

General Methodology:

- **Compound Preparation:** **M7583** was typically prepared in a solution of 100% DMSO at a concentration 100 times the final desired screening concentration.
- **Kinase Reaction:** The kinase assays are generally performed in a multi-well plate format. Each well contains the specific kinase, a suitable substrate (often a generic peptide or protein), and ATP (radiolabeled or modified for detection).
- **Inhibition Assessment:** **M7583** was added to the reaction wells at a final concentration of 1 μ M. The kinase reaction was initiated by the addition of ATP.
- **Detection:** After a defined incubation period, the extent of substrate phosphorylation was measured. The method of detection depends on the assay format and can include radiometric detection (e.g., ^{33}P -ATP) or non-radiometric methods like fluorescence polarization or luminescence.
- **Data Analysis:** The percentage of kinase activity remaining in the presence of **M7583** was calculated relative to a control reaction containing only DMSO. This value was then used to determine the percent inhibition.

BioSeek BioMAP® Panel

To assess the broader biological specificity of **M7583** in a more physiological context, the BioSeek BioMAP® panel was utilized. This platform consists of a set of 12 assays that model different disease-relevant systems and pathways using various human primary cell types.

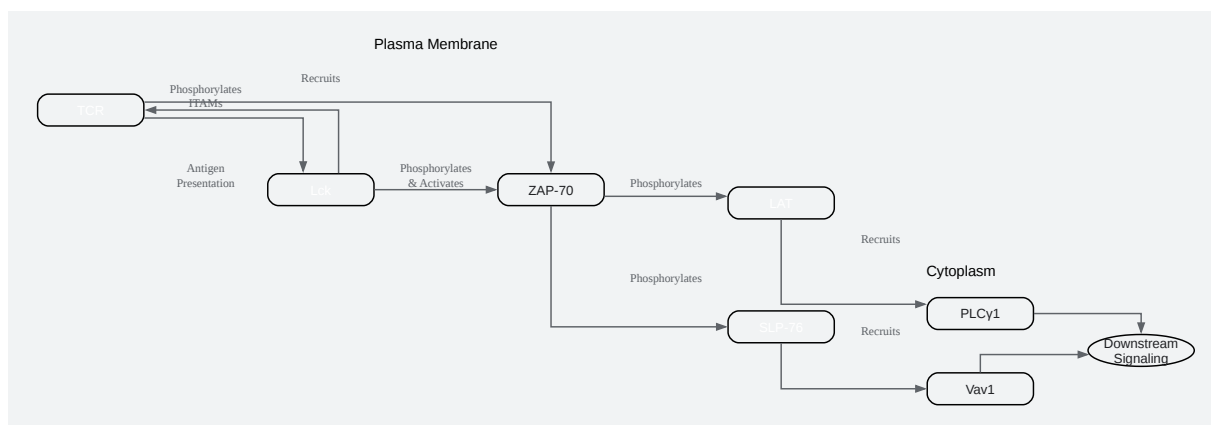
General Methodology:

- **Cell Systems:** The BioMAP Diversity PLUS panel includes a variety of primary human cell types, such as endothelial cells, fibroblasts, and immune cells (T-cells, B-cells, monocytes), cultured under various stimulating conditions to mimic different biological states.

- **Compound Treatment:** **M7583** was tested at concentrations ranging from 1 nM to 1 μ M.
- **Biomarker Profiling:** After a set incubation period, a panel of over 140 biomarkers, including cytokines, chemokines, cell surface proteins, and other signaling molecules, were measured from the cell supernatants or cell lysates using methods like ELISA.
- **Profile Generation:** The changes in biomarker levels in response to **M7583** were compared to a large reference database of profiles from other known drugs and bioactive compounds. This comparison helps to identify the compound's mechanism of action, potential off-target effects, and predict its in vivo activities.

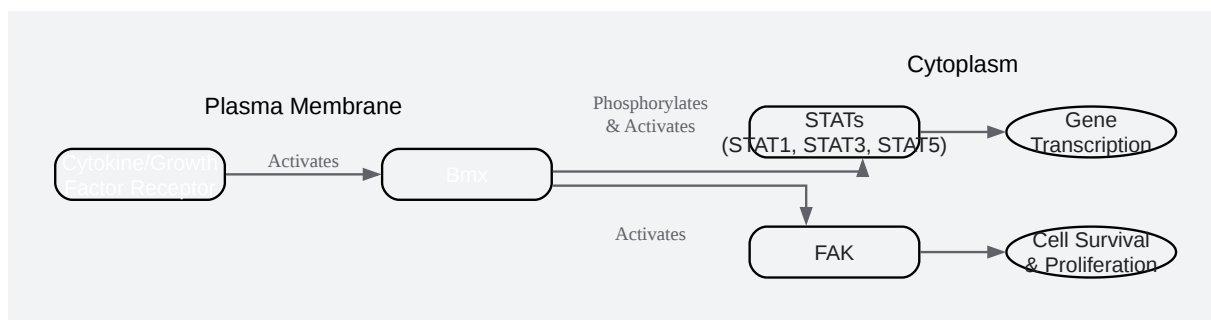
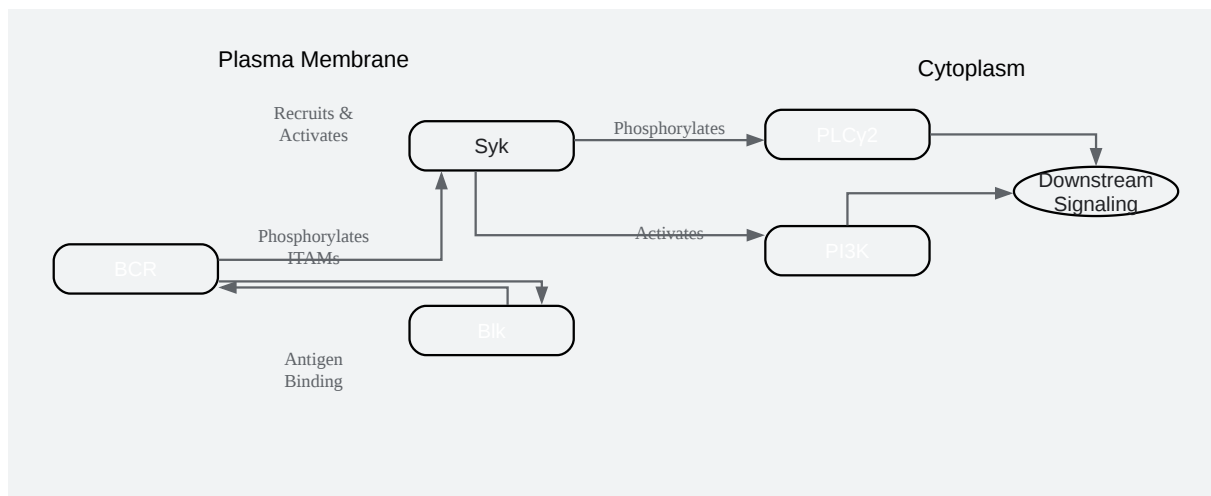
Signaling Pathways of Key Off-Target Kinases

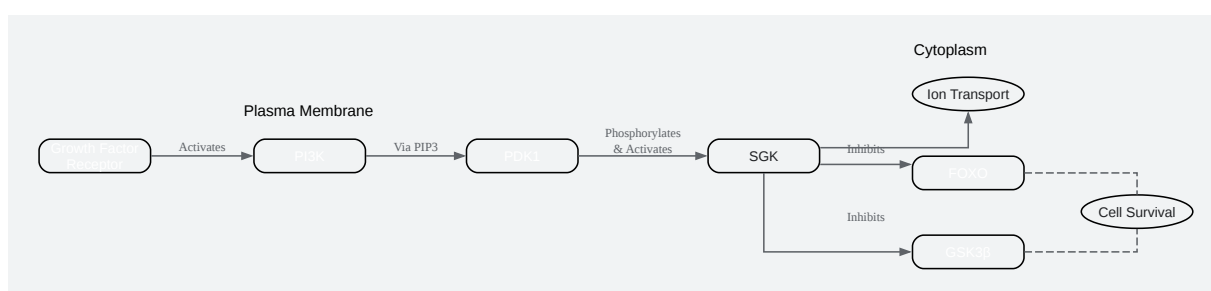
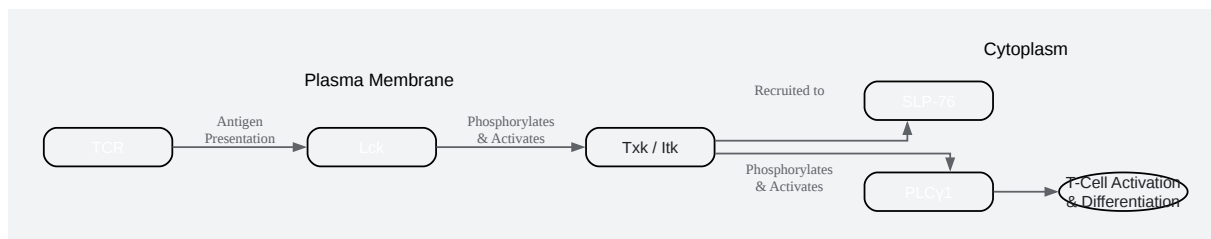
The following diagrams illustrate the signaling pathways of the six kinases identified as being inhibited by more than 50% by **M7583** at a 1 μ M concentration. Understanding these pathways is crucial for predicting the potential functional consequences of off-target inhibition.



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ZAP-70 Signaling Pathway





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References

- 1. The Bmx tyrosine kinase induces activation of the Stat signaling pathway, which is specifically inhibited by protein kinase Cdelta - PubMed [pubmed.ncbi.nlm.nih.gov]
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